
Nonacosanoic acid
Overview
Description
Nonacosanoic acid (C₂₉H₅₈O₂) is a very long-chain saturated fatty acid (VLCFA) with a linear 29-carbon backbone. It belongs to the class of aliphatic carboxylic acids and is characterized by the molecular formula C₂₉H₅₈O₂, a molecular weight of 438.77 g/mol, and a CAS registry number of 4250-38-8 . Structurally, it consists of a carboxylic acid group (-COOH) attached to a saturated hydrocarbon chain. This compound is naturally occurring and has been identified in plant cuticular waxes, microbial membranes, and certain medicinal herbs. For example, it is a constituent of the cuticular wax in Triticum aestivum (wheat) cultivars and is biosynthesized by microorganisms like Euglena gracilis as part of sphingolipids . Its saturated nature contributes to membrane rigidity, which is critical for stress tolerance in microbial systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosanoic acid can be synthesized through multiple-step reactions. One common method involves the oxidation of 1-octacosanol using phosphorus and iodine, followed by further reactions to yield this compound . Another method includes the use of cyanide intermediates in the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant waxes. The process includes saponification, followed by acidification and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Nonacosanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldehydes and ketones.
Reduction: It can be reduced to form long-chain alcohols.
Esterification: Reacts with alcohols to form esters.
Substitution: Can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Long-chain alcohols.
Esterification: Esters of this compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Nonacosanoic acid has diverse applications in scientific research:
Chemistry: Used as a reference standard in chromatographic analysis and as a reagent in organic synthesis.
Biology: Studied for its role in plant metabolism and as a component of plant waxes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of nonacosanoic acid involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Nonacosanoic acid shares structural and functional similarities with other long-chain fatty acids (LCFAs) and VLCFAs. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations :
- Chain Length and Saturation: this compound is fully saturated, unlike unsaturated analogs like 9-pentacosenoic acid (C₂₅:1), which has one double bond .
- Odd vs. Even Chains : Odd-carbon VLCFAs (e.g., C29) are less common in eukaryotes and are often microbial byproducts, while even-carbon acids (e.g., C24, C30) dominate plant waxes .
Functional Differences
- Biofuel Production: this compound and other odd-chain VLCFAs (C27, C29, C31) are biomarkers of microbial adaptation to lignocellulose inhibitors in biofuel reactors .
- Thermodynamic Stability: Longer chains (e.g., C29) increase melting points and rigidity, making this compound more suited for structural roles than shorter analogs like tricosanoic acid (C23) .
Biological Activity
Nonacosanoic acid, a very long-chain saturated fatty acid with the chemical formula C29H58O2, has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is classified as a plant metabolite and is primarily found in certain plant species, notably within the genus Artemisia. Its long carbon chain structure contributes to its distinct physical and chemical properties, making it a subject of interest in both pharmacological and biochemical studies .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : this compound has been shown to possess antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and other pathogens, suggesting its potential as a natural preservative or therapeutic agent .
- Anti-inflammatory Effects : The compound may play a role in modulating inflammatory responses. Some investigations suggest that long-chain fatty acids can influence cytokine production and cellular signaling pathways related to inflammation .
- Role in Lipid Metabolism : this compound is involved in lipid biosynthesis pathways. It has been implicated in the synthesis of very long-chain fatty acids (VLCFAs), which are crucial for maintaining cellular integrity and function . The enzyme Elovl4 is essential for this process, highlighting the biochemical significance of this compound in lipid metabolism .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound extracted from Artemisia dubia. The results indicated significant inhibition of bacterial growth, supporting its use as an antimicrobial agent in food preservation and medicinal applications .
- Lipid Biosynthesis Research : Research focusing on the role of Elovl4 in VLCFA synthesis revealed that this compound is crucial for skin barrier function and overall neonatal survival. This underscores the biological importance of this fatty acid in developmental biology .
Table 1: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against E. coli and other pathogens | |
Anti-inflammatory | Modulates cytokine production | |
Lipid metabolism | Involved in VLCFA synthesis |
Table 2: Sources of this compound
Source | Type | Notable Compounds |
---|---|---|
Artemisia dubia | Plant | This compound |
Kniphofia schimperi | Plant | Various fatty acids |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying nonacosanoic acid in complex biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary techniques. GC-MS is preferred for its sensitivity in detecting long-chain fatty acids at low concentrations, while NMR provides structural confirmation via characteristic chemical shifts (e.g., δ 0.88–1.26 ppm for methyl groups in aliphatic chains) . For lipid-rich samples, pre-treatment with solid-phase extraction (SPE) or derivatization (e.g., methyl esterification) improves detection accuracy .
Q. How can researchers optimize extraction protocols for this compound from plant cuticular waxes?
- Methodology : Soxhlet extraction using chloroform-methanol (2:1 v/v) over 6–8 hours is standard. However, recent studies suggest ultrasonic-assisted extraction (UAE) reduces solvent use and time while maintaining yield. Post-extraction, thin-layer chromatography (TLC) or column chromatography can isolate this compound from co-extracted lipids .
Q. What are the key challenges in synthesizing this compound for isotopic labeling studies?
- Methodology : Long-chain fatty acid synthesis requires precise control over carbon chain elongation. A Grignard reaction with heptacosylmagnesium bromide and CO₂ is common but yields impurities. Purification via recrystallization in hexane or acetone is critical, with purity verified by melting point (83–85°C) and high-performance liquid chromatography (HPLC) .
Q. How does this compound’s structural conformation influence its crystallization behavior in plant waxes?
- Methodology : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) reveal that this compound forms orthorhombic crystalline structures due to its linear C29 chain. Computational modeling (e.g., molecular dynamics simulations) further predicts intermolecular van der Waals interactions dominating crystallization kinetics .
Advanced Research Questions
Q. What mechanisms explain contradictory reports on this compound’s role in insect pheromone systems?
- Methodology : Contradictions arise from species-specific enzyme activity (e.g., β-oxidation pathways) and environmental factors. To resolve discrepancies, researchers should:
- Compare transcriptomic data from insect glands to identify biosynthetic enzymes.
- Use stable isotope tracing to track this compound incorporation into pheromones.
- Validate findings via RNA interference (RNAi) to silence candidate genes .
Q. How can researchers design assays to quantify this compound’s inhibitory effects on fungal pathogens?
- Methodology :
- In vitro assays : Microdilution broth methods (CLSI guidelines) with fungal strains (e.g., Candida albicans) and this compound concentrations (0.1–100 µg/mL).
- Mechanistic studies : Fluorescence microscopy with membrane-staining dyes (e.g., DiBAC4) to assess cell membrane disruption.
- Controls : Include fatty acids of varying chain lengths (C16–C30) to establish structure-activity relationships .
Q. What statistical approaches are recommended for analyzing this compound’s correlation with drought tolerance in plants?
- Methodology : Multivariate regression models integrating this compound levels, stomatal conductance, and environmental variables (e.g., soil moisture). Principal component analysis (PCA) can reduce dimensionality, while bootstrapping validates robustness in small-sample studies .
Q. How do isotopic (δ¹³C) signatures of this compound vary across C3 and C4 plants, and what implications does this have for paleoclimate studies?
- Methodology : Compound-specific isotope analysis (CSIA) via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). C3 plants typically show δ¹³C values of −32‰ to −24‰, while C4 plants range from −17‰ to −9‰. Calibration against known standards (e.g., n-alkane mixtures) ensures accuracy .
Q. What experimental controls are critical when studying this compound’s interaction with lipid bilayers in vitro?
- Methodology :
- Use synthetic lipid bilayers (e.g., DPPC or DOPC) to standardize membrane composition.
- Include negative controls (e.g., shorter-chain fatty acids) to isolate chain-length effects.
- Monitor pH (6.5–7.5) to prevent ionization artifacts, as this compound’s pKa ≈ 4.9 .
Q. How can computational models predict this compound’s bioavailability in mammalian systems?
- Methodology : Quantitative structure-activity relationship (QSAR) models using descriptors like logP (≈8.2) and polar surface area (37.3 Ų). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to serum albumin or cytochrome P450 enzymes. Validate predictions with in vivo pharmacokinetic studies .
Q. Methodological Notes
- Data Validation : Cross-reference results with databases like PubChem or Lipid Maps, avoiding unreliable sources (e.g., BenchChem) .
- Ethical Compliance : Adhere to ALCOA+ principles for data integrity (Attributable, Legible, Contemporaneous, Original, Accurate) .
- Conflict Resolution : For contradictory data, apply scoping review frameworks (e.g., Arksey & O’Malley, 2005) to map evidence gaps and prioritize replication studies .
Properties
IUPAC Name |
nonacosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-28H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJEKZAKSNRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195284 | |
Record name | Nonacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nonacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4250-38-8 | |
Record name | Nonacosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4250-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonacosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonacosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONACOSANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD7M4BT88J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nonacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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